(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
Overview
Description
(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate is a complex organic compound known for its unique structural properties. With a detailed and intricate chemical structure, this compound has significant implications in various scientific fields such as chemistry, biology, and medicine. Its multifunctional nature makes it a subject of extensive research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate involves several steps, beginning with the preparation of the oxetan ring and extending to the functionalization of side chains. The reaction typically uses chiral catalysts and specific solvents to ensure the correct stereochemistry. Typical reactions include cyclization processes facilitated by strong bases and heating.
Industrial Production Methods: Industrially, this compound is synthesized in large-scale reactors with precise temperature and pressure controls. Catalysts and reagents are added in sequential steps to form the final product, ensuring high yields and purity. Automation and real-time monitoring systems are often employed to optimize the process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions: (S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms.
Substitution: Reacts with halogens, acids, and other reagents to replace specific groups in the molecule.
Common Reagents and Conditions: Common reagents include strong oxidizing agents like potassium permanganate for oxidation, hydrides for reduction, and halogens or acids for substitution reactions. Typical conditions involve controlled temperature and pH levels to ensure desired outcomes.
Major Products: Major products of these reactions are often derivatives with altered physical and chemical properties, enhancing their application in different fields. For example, oxidation products might have increased reactivity, while reduction products could be more stable.
Scientific Research Applications
In Chemistry: The compound serves as a building block for synthesizing more complex molecules. It is used in studying reaction mechanisms and developing new synthetic methodologies.
In Biology and Medicine: Due to its structural properties, it can interact with biological molecules, making it valuable in drug discovery and development. It may exhibit specific biological activities, such as enzyme inhibition or receptor modulation.
In Industry: Used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties contribute to the development of products with enhanced performance.
Mechanism of Action
The compound's mechanism of action is rooted in its ability to interact with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. It may inhibit or activate specific pathways by binding to enzymes or receptors, altering their function.
Comparison with Similar Compounds
(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate stands out due to its distinctive oxetan ring and long aliphatic chain, which confer unique chemical and physical properties. Similar compounds include:
(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)dodecan-2-yl 2-formamido-4-methylpentanoate
(S)-(S)-1-((2S,3S)-3-Butyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
These compounds share structural similarities but differ in chain length and substituent groups, affecting their reactivity and application.
Through this deep dive into this compound, we see its intricate complexity and broad utility in various scientific and industrial fields. What do you think about its versatility?
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 2-formamido-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26?,27-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-DUNLCCOXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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